4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 4114-43-6
Cat. No.: VC7781532
Molecular Formula: C3H5N3O
Molecular Weight: 99.093
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4114-43-6 |
|---|---|
| Molecular Formula | C3H5N3O |
| Molecular Weight | 99.093 |
| IUPAC Name | 4-methyl-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C3H5N3O/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) |
| Standard InChI Key | LCIMTQHLKRQXAS-UHFFFAOYSA-N |
| SMILES | CN1C=NNC1=O |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one reflects its heterocyclic framework, where a methyl group occupies the 4-position, and the 4,5-dihydro designation indicates partial saturation of the triazole ring. The molecular formula is C₃H₆N₄O, with a molecular weight of 114.11 g/mol . The compound’s structure features a carbonyl group at position 5 and an amine group at position 3, contributing to its polarity and reactivity (Figure 1) .
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₆N₄O | |
| Molecular Weight | 114.11 g/mol | |
| XLogP3 (Hydrophobicity) | -1.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The hydrochloride salt derivative, 3-(aminomethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (C₄H₉ClN₄O), is a common form used in synthetic applications due to improved solubility .
Synthesis and Manufacturing
The synthesis of 4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives typically involves cyclization reactions. A representative method includes:
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Cyclization of Thiosemicarbazides: Reaction of methyl hydrazinecarbimidothioate with hydrazine hydrate under acidic conditions yields the triazolone core .
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Mannich Reactions: Introducing substituents via formaldehyde and secondary amines, as demonstrated in the synthesis of morpholine-functionalized analogs . For example, refluxing 3-alkyl-4-benzylidenamino-triazol-5-ones with formaldehyde and morpholine in ethanol produces N-morpholinomethyl derivatives .
Table 2: Synthetic Conditions for Triazolone Derivatives
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Formaldehyde, Morpholine | Reflux, 4 hours | 65–78% | |
| Ethanol Solvent | Room temperature, 12 hours | - |
Characterization and Analytical Data
Spectroscopic Analysis
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FT-IR: Key peaks include a carbonyl stretch at 1,690–1,710 cm⁻¹ and N-H stretches at 3,250–3,300 cm⁻¹ .
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¹H NMR: Signals for the methyl group appear as a singlet at δ 2.45–2.55 ppm, while ring protons resonate as multiplets at δ 3.80–4.20 ppm .
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¹³C NMR: The carbonyl carbon is observed at δ 165–170 ppm, and the methyl carbon at δ 25–30 ppm .
Table 3: Representative NMR Data
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Source |
|---|---|---|---|
| CH₃ | 2.50 | Singlet | |
| NH | 7.20–7.40 | Broad | |
| Ring CH₂ | 3.90–4.10 | Multiplet |
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases is commonly employed for purity analysis .
Physicochemical Properties
The compound exhibits moderate hydrophilicity (XLogP3 = -1.5) , making it soluble in polar solvents like dimethyl sulfoxide (DMSO) and ethanol. Its hydrochloride salt enhances aqueous solubility, facilitating biological testing . Thermal stability analyses indicate decomposition temperatures above 200°C, suitable for high-temperature reactions .
| Derivative | Activity (IC₅₀/EC₅₀) | Assay Type | Source |
|---|---|---|---|
| N-Morpholinomethyl | 18.5 μM (Metal Chelation) | Ferrozine Assay | |
| 4-Benzylidenamino | 32.4 μM (DPPH Scavenging) | Radical Scavenging |
Applications in Research and Industry
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Pharmaceutical Intermediates: The triazolone core serves as a scaffold for antitumor and antiviral agents .
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Coordination Chemistry: The amine and carbonyl groups enable complexation with transition metals, useful in catalysis .
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Materials Science: Functionalized derivatives are explored as ligands in luminescent materials .
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